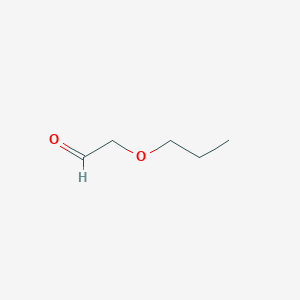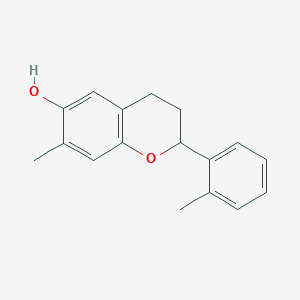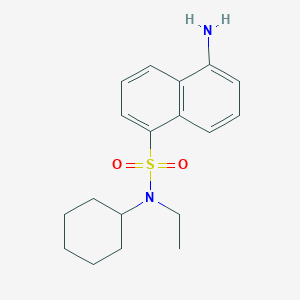![molecular formula C15H21NOSi B13883534 N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)
N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide is a synthetic organic compound characterized by the presence of a trimethylsilylethynyl group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide typically involves the palladium-catalyzed coupling reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction proceeds under mild conditions and yields the desired product with high efficiency. The general reaction scheme is as follows:
Palladium-Catalyzed Coupling:
Industrial Production Methods
Industrial production of this compound may involve scaling up the palladium-catalyzed coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its ability to modulate signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethynyl aniline: A related compound with similar structural features.
Ethynyltrimethylsilane: Another compound containing the trimethylsilylethynyl group.
Uniqueness
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide is unique due to the presence of both the trimethylsilylethynyl group and the acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H21NOSi |
|---|---|
Peso molecular |
259.42 g/mol |
Nombre IUPAC |
N-[2-[2-(2-trimethylsilylethynyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C15H21NOSi/c1-13(17)16-11-9-14-7-5-6-8-15(14)10-12-18(2,3)4/h5-8H,9,11H2,1-4H3,(H,16,17) |
Clave InChI |
SAENWNDUSMOTOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CC=CC=C1C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)


![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)

![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)


![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)


![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)

![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)
